molecular formula C8H10F2O2 B2913956 7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 2248316-21-2

7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B2913956
CAS No.: 2248316-21-2
M. Wt: 176.163
InChI Key: BMGBIYJKZHLBHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid involves several steps, typically starting with the preparation of the bicyclic core followed by the introduction of fluorine atoms. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic and steric effects, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)5-3-1-2-4(6(5)8)7(11)12/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGBIYJKZHLBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C1)C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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